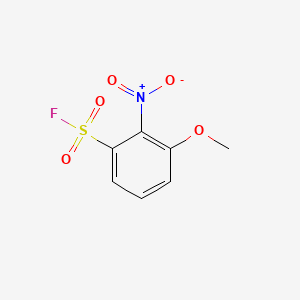

3-Methoxy-2-nitrobenzene-1-sulfonylfluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methoxy-2-nitrobenzene-1-sulfonylfluoride is an organic compound with the molecular formula C7H6FNO5S It is a derivative of nitrobenzene and sulfonyl fluoride, characterized by the presence of methoxy, nitro, and sulfonyl fluoride functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-nitrobenzene-1-sulfonylfluoride typically involves the reaction of 3-methoxy-2-nitrobenzenesulfonyl chloride with a fluoride source. A common method includes the use of potassium fluoride (KF) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . This reaction proceeds under mild conditions and results in the formation of the desired sulfonyl fluoride compound.

Industrial Production Methods

Industrial production of sulfonyl fluorides, including this compound, often involves a one-pot synthesis from sulfonates or sulfonic acids . This method is advantageous due to its simplicity and the use of readily available reagents. The process typically involves the conversion of sulfonates to sulfonyl fluorides using a fluoride source under controlled conditions.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-2-nitrobenzene-1-sulfonylfluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group is reactive towards nucleophiles, leading to substitution reactions.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation: The methoxy group can be oxidized to a hydroxyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or thiols can react with the sulfonyl fluoride group.

Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products Formed

Nucleophilic Substitution: Products include sulfonamides or sulfonate esters.

Reduction: The major product is 3-methoxy-2-aminobenzene-1-sulfonylfluoride.

Oxidation: The major product is 3-hydroxy-2-nitrobenzene-1-sulfonylfluoride.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Chemistry 3-Methoxy-2-nitrobenzene-1-sulfonylfluoride serves as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

- Biology It acts as a probe for studying enzyme mechanisms because it can form covalent bonds with active site residues.

- Medicine This compound has potential use in the development of enzyme inhibitors, especially for serine proteases.

- Industry this compound is utilized in synthesizing specialty chemicals and materials.

Chemical Reactions

This compound undergoes several types of chemical reactions:

- Nucleophilic Substitution The sulfonyl fluoride group reacts with nucleophiles, leading to substitution reactions. Reagents such as amines or thiols can react with the sulfonyl fluoride group.

- Reduction The nitro group can be reduced to an amino group under appropriate conditions, using reducing agents like hydrogen gas with a catalyst or metal hydrides. The major product of this reaction is 3-methoxy-2-aminobenzene-1-sulfonylfluoride.

- Oxidation The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide. The major product is 3-hydroxy-2-nitrobenzene-1-sulfonylfluoride.

SuFEx Chemistry

Wirkmechanismus

The mechanism of action of 3-Methoxy-2-nitrobenzene-1-sulfonylfluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition . This reactivity is exploited in the design of enzyme inhibitors and probes for studying enzyme function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Methoxy-2-nitrobenzene: Similar structure but lacks the sulfonyl fluoride group.

2-Nitrobenzenesulfonyl Fluoride: Lacks the methoxy group but has similar reactivity.

3-Methoxybenzenesulfonyl Fluoride: Lacks the nitro group but has similar reactivity.

Uniqueness

3-Methoxy-2-nitrobenzene-1-sulfonylfluoride is unique due to the combination of methoxy, nitro, and sulfonyl fluoride groups. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Biologische Aktivität

3-Methoxy-2-nitrobenzene-1-sulfonylfluoride (CAS No. 2229258-20-0) is an organic compound that has garnered attention for its diverse biological activities and applications in scientific research. This article reviews its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆FNO₅S |

| Molecular Weight | 235.2 g/mol |

| Purity | ≥95% |

| CAS No. | 2229258-20-0 |

The compound features a methoxy group, a nitro group, and a sulfonyl fluoride group, which contribute to its unique reactivity profile and biological activities .

The biological activity of this compound primarily arises from its ability to act as a reactive electrophile. The sulfonyl fluoride moiety is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on biomolecules, such as amino acids in proteins . This reactivity enables the compound to serve as a biochemical probe for studying enzyme mechanisms and developing enzyme inhibitors.

Key Mechanisms:

- Covalent Bond Formation : Reacts with nucleophilic residues (e.g., serine, cysteine) in proteins, leading to enzyme inhibition.

- Enzyme Inhibition : Particularly effective against serine proteases, which are crucial in various biological processes .

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor. It can selectively modify the active sites of target enzymes, thereby inhibiting their activity. This property is particularly useful in the development of therapeutic agents targeting diseases involving dysregulated protease activity .

Antibacterial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antibacterial properties. Specifically, the presence of the nitro group ortho to the sulfonyl fluoride enhances antibacterial efficacy against resistant strains of bacteria .

Case Studies

- Enzyme Mechanism Studies : Research has demonstrated that sulfonyl fluorides like this compound can be utilized to map enzyme active sites and understand substrate interactions through covalent labeling techniques .

- Antibacterial Applications : A study reported that similar nitro-sulfonyl fluorides showed remarkable antibacterial activity against E. coli, highlighting the potential of these compounds in addressing antibiotic resistance .

Research Applications

The compound is being investigated across various fields:

Eigenschaften

Molekularformel |

C7H6FNO5S |

|---|---|

Molekulargewicht |

235.19 g/mol |

IUPAC-Name |

3-methoxy-2-nitrobenzenesulfonyl fluoride |

InChI |

InChI=1S/C7H6FNO5S/c1-14-5-3-2-4-6(15(8,12)13)7(5)9(10)11/h2-4H,1H3 |

InChI-Schlüssel |

WEMWOHUOYUHRRA-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C(=CC=C1)S(=O)(=O)F)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.